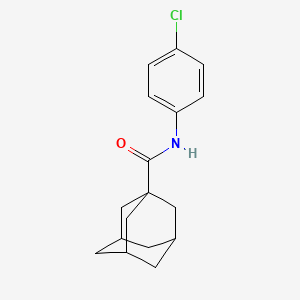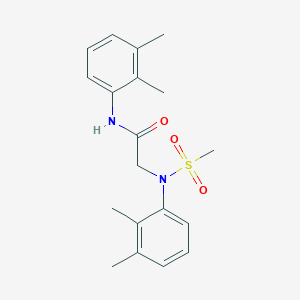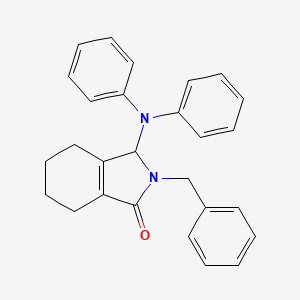
3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a cyclohexyl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclohexyl magnesium bromide to form an intermediate, which is then reacted with ethylamine and 5-methyl-1,2-oxazole-4-carboxylic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may interact with voltage-gated sodium channels and L-type calcium channels, influencing neuronal activity and pain perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: Known for their anticonvulsant and analgesic properties.
3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Uniqueness
3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H23ClN2O2 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(14-9-5-4-6-10-14)19(23)17-13(2)24-21-18(17)15-11-7-8-12-16(15)20/h7-8,11-12,14H,3-6,9-10H2,1-2H3 |
Clé InChI |
TYMJEVPJPGZWOW-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCCCC1)C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)



![3-[(2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B12454061.png)
![4-oxo-4-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanamide](/img/structure/B12454066.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B12454074.png)
![N-[1-(2-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B12454082.png)
![Ethyl 4-[(diethylamino)methyl]-2-({[(diethylamino)methyl]sulfanyl}methyl)-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B12454084.png)
![N-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12454095.png)
